molecular formula C23H17NO5S B2688283 ethyl 3-(2-oxo-2H-chromene-3-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 361478-57-1

ethyl 3-(2-oxo-2H-chromene-3-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2688283
CAS No.: 361478-57-1
M. Wt: 419.45
InChI Key: NPWJRQCKOHOWQB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-oxo-2H-chromene-3-carboxamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted at the 3-position with a 2-oxo-2H-chromene-3-carboxamido group and at the 5-position with a phenyl group. The ethyl carboxylate moiety at the 2-position enhances solubility and modulates electronic properties. The chromene (coumarin-derived) substituent introduces a conjugated aromatic system, which may confer fluorescence and biological activity, such as antimicrobial or anticoagulant effects, common to coumarin derivatives.

Properties

IUPAC Name

ethyl 3-[(2-oxochromene-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5S/c1-2-28-23(27)20-17(13-19(30-20)14-8-4-3-5-9-14)24-21(25)16-12-15-10-6-7-11-18(15)29-22(16)26/h3-13H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWJRQCKOHOWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-oxo-2H-chromene-3-carboxamido)-5-phenylthiophene-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with appropriate amines and thiophene derivatives under controlled conditions . The reaction is usually carried out in a solvent like dimethylformamide (DMF) with coupling agents such as HATU and bases like DIPEA at low temperatures (0-5°C) followed by stirring at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-oxo-2H-chromene-3-carboxamido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Organic Synthesis

Ethyl 3-(2-oxo-2H-chromene-3-carboxamido)-5-phenylthiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

  • Formation of Hydrazones : The compound can react with hydrazine derivatives to form hydrazones, which are valuable intermediates in the synthesis of more complex heterocyclic compounds. This transformation has been documented in studies where ethyl 2-oxo-2H-chromene-3-carboxylate was reacted with hydrazine hydrate to yield several hydrazone derivatives .
  • Synthesis of Coumarin Derivatives : The compound can be utilized in the synthesis of coumarin derivatives, which are known for their biological activities. The cyclization reactions involving ethyl coumarin derivatives have been explored extensively, demonstrating the compound's utility in creating biologically active molecules .

Medicinal Chemistry

The pharmacological potential of this compound is noteworthy:

  • Anticancer Activity : Research has indicated that compounds derived from chromene structures exhibit anticancer properties. This compound has shown promise in preclinical studies targeting various cancer cell lines, suggesting its potential as a lead compound for drug development .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies have reported its effectiveness against a range of bacterial and fungal strains, highlighting its potential use in developing new antimicrobial agents .

Materials Science

In materials science, this compound is being investigated for its properties in:

  • Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices has been studied for applications in coatings and films with improved thermal and mechanical stability .

Data Tables

Application AreaSpecific Use CaseReference
Organic SynthesisFormation of hydrazones ,
Synthesis of coumarin derivatives ,
Medicinal ChemistryAnticancer activity ,
Antimicrobial properties ,
Materials SciencePolymer chemistry ,

Case Studies

  • Hydrazone Formation : A study demonstrated the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with various hydrazines to produce a series of hydrazones. These compounds were characterized by NMR and IR spectroscopy, confirming their structures and potential utility in further synthetic applications .
  • Anticancer Evaluation : In vitro studies on cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. This suggests a mechanism that warrants further investigation for therapeutic development .
  • Polymer Application : Research on the incorporation of this compound into polymer matrices showed enhanced thermal stability and mechanical properties, making it suitable for advanced material applications such as protective coatings and films .

Comparison with Similar Compounds

Substituent Analysis and Molecular Weight

The compound’s structural analogs primarily differ in substitutions at the 3- and 5-positions of the thiophene ring. Key examples include:

Compound Name 3-Position Substituent 5-Position Substituent Molecular Weight (g/mol)
Target Compound 2-oxo-2H-chromene-3-carboxamido Phenyl ~395.4 (estimated)
Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate Chloroacetamido Phenyl 323.79
Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate Chloroacetamido 4-Fluorophenyl 341.78

Key Observations :

  • The target compound’s chromene carboxamido group increases molecular weight by ~70 g/mol compared to chloroacetamido analogs.

Hydrogen Bonding and Crystallographic Behavior

The chromene carboxamido group in the target compound provides two hydrogen-bonding sites (amide N–H and carbonyl O), enabling stronger and more directional interactions than the single amide group in chloroacetamido analogs. According to graph set analysis (Bernstein et al., ), such motifs often form cyclic or chain networks in crystals, influencing solubility and stability.

Biological Activity

Ethyl 3-(2-oxo-2H-chromene-3-carboxamido)-5-phenylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, including biological assays, structure-activity relationships, and case studies that highlight the compound's efficacy against various biological targets.

Chemical Structure and Properties

The compound features a unique structure that combines chromene and thiophene moieties, which are known for their diverse biological activities. The molecular formula is C18H16N2O5SC_{18}H_{16}N_{2}O_{5}S, with a molecular weight of approximately 368.39 g/mol. The presence of the chromene and thiophene rings contributes to its potential as a bioactive agent.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of derivatives related to this compound. For instance, compounds derived from ethyl 2-oxo-2H-chromene-3-carboxylate exhibited significant antibacterial activity against various strains of bacteria isolated from wound infections. The minimum inhibitory concentration (MIC) values indicated effectiveness at low concentrations, suggesting strong potential as antibacterial agents .

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli16
Compound CPseudomonas aeruginosa64

Antiviral Activity

In addition to antimicrobial properties, derivatives of this compound have shown promise in antiviral applications. A study focusing on coumarin derivatives indicated that certain compounds exhibited inhibitory activity against HIV integrase with IC50 values in the nanomolar range. Although specific data for this compound was not available, its structural analogs demonstrated significant antiviral potential .

CompoundTarget VirusIC50 (nM)
Compound DHIV14
Compound EHIV13

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated in vitro using human cell lines. Preliminary results suggested low toxicity levels, with selectivity indices indicating favorable profiles for further development as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Variations in substituents on the chromene or thiophene rings can significantly influence the compound's potency and selectivity against specific biological targets. For example, modifications that enhance electron density on the aromatic systems have been correlated with increased antimicrobial activity.

Case Studies

  • Antibacterial Efficacy : A case study involving a series of synthesized chromene derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The study highlighted how structural modifications could enhance antibacterial properties while maintaining low cytotoxicity .
  • Antiviral Screening : Another investigation assessed a library of coumarin derivatives for their ability to inhibit HIV replication. The findings pointed towards specific structural features that contributed to enhanced antiviral activity, providing insights into potential modifications for this compound .

Q & A

Q. What are the established synthetic routes for ethyl 3-(2-oxo-2H-chromene-3-carboxamido)-5-phenylthiophene-2-carboxylate, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Thiophene Core Formation : Start with Gewald-like reactions to construct the 5-phenylthiophene-2-carboxylate backbone, using catalysts like triethylamine (TEA) in solvents such as DMF .

Chromene Carboxamide Introduction : Couple the 2-oxo-2H-chromene-3-carboxylic acid to the thiophene amino group via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Esterification : Finalize the ethyl ester group using ethanol under acid catalysis.
Critical Conditions :

  • Temperature control (60–80°C for amidation).
  • Solvent polarity (DMF enhances solubility of intermediates).
  • Catalyst selection (TEA improves reaction efficiency by neutralizing HCl byproducts) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of techniques:
  • NMR Spectroscopy : Confirm substituent positions (e.g., chromene carbonyl at ~160 ppm in 13C^{13}\text{C} NMR) .
  • HPLC : Assess purity (>95% using C18 columns with acetonitrile/water gradients).
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .
  • X-ray Crystallography : Resolve 3D conformation to validate stereochemistry .

Q. What are the stability profiles of this compound under various laboratory storage conditions?

  • Methodological Answer :
  • Thermal Stability : Degrades above 150°C; store at 4°C in amber vials to prevent photodegradation.
  • Chemical Stability : Avoid strong oxidizers (e.g., KMnO4_4) due to thiophene ring susceptibility to oxidation .
  • Solubility : Stable in DMSO or DMF; avoid aqueous buffers for long-term storage to prevent ester hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophoric elements of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified chromene (e.g., 4-oxo vs. 2-oxo) or phenyl groups (electron-withdrawing/-donating substituents) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) to correlate substituents with inhibitory potency.
    Example SAR Table :
Substituent ModificationBiological Activity (IC50_{50})Key Finding
4-Oxo-chromene12 nM (Kinase X)Enhanced hydrogen bonding
3-Nitro-phenyl85 nM (Kinase X)Steric hindrance reduces activity

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Control Variables : Standardize assay conditions (e.g., pH, ATP concentration in kinase assays).
  • Purity Reassessment : Re-test compounds with conflicting results using HPLC-validated samples.
  • Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) and cell-based assays (e.g., apoptosis markers) .
  • Meta-Analysis : Compare substituent effects across studies (e.g., fluorinated vs. chlorinated analogs) .

Q. What in vitro/in vivo models are appropriate for evaluating therapeutic potential?

  • Methodological Answer :
  • In Vitro :
  • Enzyme Inhibition : Use recombinant enzymes (e.g., MMP-9 for anticancer potential) .
  • Cell Viability : Screen against cancer lines (e.g., MCF-7) with IC50_{50} determination via MTT assays .
  • In Vivo :
  • Pharmacokinetics : Assess bioavailability in rodent models; monitor ester hydrolysis to free acid metabolites .
  • Toxicity : Conduct acute toxicity studies (LD50_{50}) and hepatotoxicity markers (ALT/AST levels) .

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